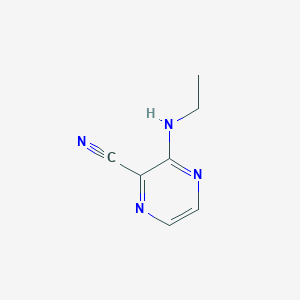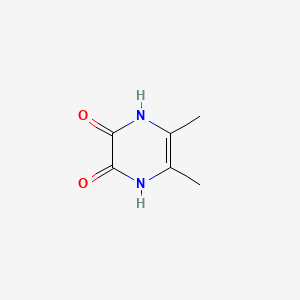![molecular formula C7H8N4 B11921564 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and aryl halides are used under conditions such as heating or the presence of catalysts.
Major Products:
Oxidation: N-oxides of the imidazopyridine ring.
Reduction: Partially saturated imidazopyridine derivatives.
Substitution: Various substituted imidazopyridine derivatives depending on the substituents used.
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This interaction can lead to the displacement of RELA/p65 and associated coregulators from the promoter, thereby modulating gene expression.
Comparison with Similar Compounds
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine: This compound is known for its mutagenic properties and is found in well-cooked meat and fish.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another similar compound with potential biological activities.
Uniqueness: 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to modulate NF-kappa-B activity sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1-methylimidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10) |
InChI Key |
SGEQLXKFRBWJAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)

![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)








![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)

![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
